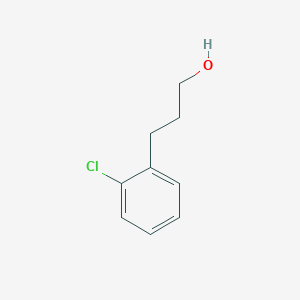

3-(2-Chlorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROVHEOLZYPASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278381 | |

| Record name | 3-(2-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-87-7 | |

| Record name | 6282-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties, safety and handling protocols, and potential synthetic approaches for 3-(2-Chlorophenyl)propan-1-ol (CAS No: 6282-87-7). All quantitative data is summarized for clarity, and key experimental workflows are visualized. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Core Chemical and Physical Properties

This compound is a substituted aromatic alcohol. Its core structure consists of a propan-1-ol chain attached to a benzene ring at position 3, with a chlorine atom substituted at the ortho position (position 2) of the phenyl group. This structure imparts specific physical and chemical characteristics relevant to its use as a chemical intermediate.

Physical and Chemical Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | [1][2][3] |

| Molecular Weight | 170.63 g/mol | [1][4][5] |

| CAS Number | 6282-87-7 | [1][6] |

| Physical Form | Liquid | [6] |

| Boiling Point | 87-88 °C at 0.2 mmHg | [6] |

| 270.7 °C at 760 mmHg | [3] | |

| Density | 1.151 g/cm³ | [3] |

| Flash Point | 117.5 °C | [3][6] |

| Refractive Index | 1.545 | [3] |

| XLogP3-AA | 2.5 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 3 | [3][7] |

Spectroscopic Data

Experimental Protocols

Proposed Synthesis Protocol

A common synthetic route to compounds of this nature involves the reduction of a corresponding ketone. A potential pathway for synthesizing this compound could be adapted from the synthesis of 3'-chlorophenylpropanol, which uses 3'-chloropropiophenone as a starting material.[9]

Objective: To synthesize this compound via the reduction of 2'-chloropropiophenone.

Materials:

-

2'-Chloropropiophenone (starting material)

-

Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄) (reducing agent)[9]

-

Methanol or 95% Ethanol (solvent)[9]

-

Dichloromethane or n-Hexane (extraction solvent)[9]

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Hydrochloric acid (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolution: Dissolve 2'-chloropropiophenone in the chosen alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add dilute hydrochloric acid to quench the excess reducing agent until the effervescence ceases.

-

Extraction: Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with an organic solvent like dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound using column chromatography or distillation under reduced pressure to obtain the final product.[10]

Caption: Proposed workflow for the synthesis of this compound.

Safety, Handling, and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific GHS hazard statements.

GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| H302 | Harmful if swallowed | [2][6] | |

| Precautionary Statements | P261 | Avoid breathing mist/vapors/spray | [1][11] |

| P264 | Wash skin thoroughly after handling | [1][12][13] | |

| P270 | Do not eat, drink or smoke when using this product | [6][12] | |

| P280 | Wear protective gloves/eye protection/face protection | [1][12][13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1][12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][12] | |

| P501 | Dispose of contents/container to an approved waste disposal plant | [6][12] |

Handling and First Aid Protocol

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure emergency exits and eyewash stations are accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards).[11][12]

-

Hand Protection: Wear suitable chemical-resistant gloves (inspected prior to use).[11][12]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[11][12]

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12][13]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[12][13]

-

Eye Contact: Rinse cautiously and immediately with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[12][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]

Caption: Generalized first aid workflow for exposure to this compound.

References

- 1. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. | Virtual tour generated by Panotour [kpinhawaii.org]

- 3. Page loading... [guidechem.com]

- 4. 3-(3-Chlorophenyl)propan-1-ol | C9H11ClO | CID 9989667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6282-87-7 [sigmaaldrich.com]

- 7. 3-(3-Chlorophenyl)propan-1-ol|lookchem [lookchem.com]

- 8. rsc.org [rsc.org]

- 9. CN108383703B - 3' -chlorophenylpropanol synthesis process - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.se [fishersci.se]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Molecular Weight of 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed breakdown of the molecular weight of 3-(2-Chlorophenyl)propan-1-ol. A precise understanding of the molecular weight is fundamental in various scientific disciplines, including chemical synthesis, pharmacology, and drug development. It is a critical parameter for stoichiometric calculations, determination of molar concentration, and analytical characterization. This document outlines the elemental composition and the calculation of the molecular weight based on the standard atomic weights of its constituent atoms.

Molecular Formula and Structure

The chemical structure of this compound is foundational to determining its molecular formula. The compound consists of a chlorophenyl group attached to a propanol chain.

The molecular formula for this compound is C9H11ClO [1][2][3][4].

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of each element.

Atomic Weights of Constituent Elements

The standard atomic weights for the elements present in this compound are presented in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[5][6][7][8] |

| Hydrogen | H | 1.008[9][10][11][12] |

| Chlorine | Cl | 35.45[13][14][15][16] |

| Oxygen | O | 15.999[17][18][19][20][21] |

Molecular Weight Calculation

The molecular weight of this compound (C9H11ClO) is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)

(9 × 12.011) + (11 × 1.008) + (1 × 35.45) + (1 × 15.999) = 170.636 g/mol

Summary of Molecular Weight Data

The following table summarizes the key quantitative data regarding the molecular weight of this compound.

| Parameter | Value |

| Molecular Formula | C9H11ClO |

| Molecular Weight | 170.64 g/mol [1][4][22] |

| Monoisotopic Mass | 170.0498427 Da[1][2] |

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a theoretical calculation based on its known molecular formula and the standard atomic weights of its elements. As such, detailed experimental protocols for its determination are not applicable in this context. The primary experimental method to confirm this would be mass spectrometry, which would yield the monoisotopic mass.

Similarly, signaling pathways and complex experimental workflows are not relevant to the fundamental concept of molecular weight calculation. Therefore, Graphviz diagrams for these concepts are not provided as they do not apply to the core topic of this technical guide.

For clarity, a logical relationship diagram for the molecular weight calculation is provided below.

Caption: Logical workflow for calculating the molecular weight.

References

- 1. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(2-chlorophenyl)-propan-1-ol (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. 3-(2-CHLORO-PHENYL)-PROPAN-1-OL | 6282-87-7 [m.chemicalbook.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 11. quora.com [quora.com]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. Chlorine - Wikipedia [en.wikipedia.org]

- 14. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 15. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 16. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 17. princeton.edu [princeton.edu]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 21. Oxygen, atomic [webbook.nist.gov]

- 22. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 3-(2-Chlorophenyl)propan-1-ol. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Structure and Identification

This compound is an organic compound featuring a propan-1-ol chain substituted with a 2-chlorophenyl group at the 3-position.[1] Its chemical structure is depicted below.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 6282-87-7[1][2][3] |

| Molecular Formula | C₉H₁₁ClO[1][3] |

| Molecular Weight | 170.64 g/mol [4] |

| InChI | InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2[1][2] |

| InChIKey | RROVHEOLZYPASG-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC=C(C(=C1)CCCO)Cl[2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Liquid[4] |

| Boiling Point | 87-88 °C at 0.2 mmHg[4] |

| Density | 1.151 g/cm³[5] |

| Flash Point | 117.5 °C[5] |

| Refractive Index | 1.545[5] |

| XLogP3-AA | 2.5[2] |

| Topological Polar Surface Area | 20.2 Ų[2] |

Experimental Protocols

Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are suitable for this transformation.

Protocol: Reduction of 3-(2-chlorophenyl)propanoic acid with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Substrate: A solution of 3-(2-chlorophenyl)propanoic acid in the same dry solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial to safely decompose the excess LiAlH₄ and the aluminum salts.

-

Isolation and Purification: The resulting precipitate of aluminum salts is removed by filtration, and the filter cake is washed with the ethereal solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ) in CDCl₃: Aromatic protons (4H, m): ~7.1-7.4 ppm; -CH₂-OH (2H, t): ~3.7 ppm; -Ar-CH₂- (2H, t): ~2.8 ppm; -CH₂-CH₂-CH₂- (2H, m): ~1.9 ppm; -OH (1H, s, broad): variable. |

| ¹³C NMR | Predicted chemical shifts (δ) in CDCl₃: Aromatic carbons: ~127-140 ppm; -CH₂-OH: ~62 ppm; -Ar-CH₂-: ~32 ppm; -CH₂-CH₂-CH₂-: ~30 ppm. |

| IR (Infrared) | Characteristic peaks (cm⁻¹): O-H stretch (broad): ~3300-3400; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2950; C=C stretch (aromatic): ~1400-1600; C-O stretch: ~1050; C-Cl stretch: ~750. |

| Mass Spectrometry (EI) | Expected m/z fragments: Molecular ion [M]⁺ at 170/172 (due to ³⁵Cl/³⁷Cl isotopes); [M-H₂O]⁺ at 152/154; Tropylium-like ion from benzyl cleavage. |

Applications in Drug Development and Research

While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. Compounds with a chlorophenylpropanol core structure are recognized as important intermediates in the synthesis of pharmaceuticals. For example, related structures are found as impurities or intermediates in the synthesis of drugs such as bupropion.[6] Therefore, this compound serves as a valuable building block for the synthesis of new chemical entities that may be screened for a variety of biological targets. Its utility lies in its potential for further chemical modification to generate libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.

References

- 1. CAS 6282-87-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. This compound | 6282-87-7 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

A Technical Guide to the IUPAC Nomenclature of 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) name for the chemical compound 3-(2-Chlorophenyl)propan-1-ol . The nomenclature is confirmed by chemical databases such as PubChem.[1][2] This guide will systematically explain the derivation of the name based on established IUPAC rules.

Introduction to IUPAC Nomenclature

The IUPAC system of nomenclature is a standardized method for naming chemical compounds, ensuring that every distinct compound has a unique and unambiguous name that reveals its structural formula. For organic molecules like this compound, the name is systematically constructed from components that identify the principal functional group, the parent hydrocarbon chain, and all substituents.

Systematic Name Derivation

The name "this compound" is derived by identifying and prioritizing the structural components of the molecule according to a specific set of rules.[3][4][5][6]

The molecule contains a hydroxyl (-OH) group, which classifies it as an alcohol.[3][4][7] According to IUPAC priority rules, the alcohol functional group is the principal group in this molecule. This dictates the suffix of the name, which is -ol .[4][5][6]

The parent chain is defined as the longest continuous carbon chain that contains the principal functional group.[3][4][5][6]

-

Chain Identification: The longest carbon chain directly attached to the hydroxyl group consists of three carbon atoms.

-

Parent Alkane: A three-carbon alkane is propane.

-

Applying the Suffix: The "-e" from propane is replaced by the suffix "-ol", yielding propanol .[4][5][6]

The parent chain must be numbered to indicate the position (locant) of the principal functional group and any substituents. The rule is to assign the lowest possible number to the carbon atom bearing the principal functional group.[3][4][7]

-

Numbering Direction: The chain is numbered starting from the end closer to the hydroxyl group.

-

Locant Assignment: The hydroxyl group is on carbon #1.

-

Resulting Name: This specifies the parent structure as propan-1-ol .[3][7]

The molecule has a complex substituent attached to the parent chain.

-

Location: The substituent is located on carbon #3 of the propan-1-ol chain.

-

Structure: The substituent is a phenyl group (a benzene ring treated as a substituent) which is itself substituted with a chlorine atom.

-

Substituent Nomenclature:

-

The chlorine atom is on the second carbon of the phenyl ring, relative to its point of attachment to the propane chain. This is named 2-chloro .

-

The entire substituent is therefore named (2-chlorophenyl) . Parentheses are used because it is a complex substituent with its own numbering.

-

The final name is assembled by combining the parts in the following order: (Substituent Position)-(Substituent Name)(Parent Chain Name)-(Principal Group Position)-(Principal Group Suffix).

-

Substituent: 3-(2-Chlorophenyl)

-

Parent Structure: propan-1-ol

Combining these components yields the full, unambiguous IUPAC name: This compound .[1]

Data and Experimental Protocols

IUPAC nomenclature is a logical, rule-based system for translating a chemical structure into a name. As such, its determination does not involve experimental procedures, workflows, or the generation of quantitative data. Therefore, sections on experimental protocols and data tables are not applicable to this topic.

Visualization of the Naming Process

To illustrate the logical hierarchy of the IUPAC naming convention for this molecule, the following workflow diagram is provided.

Caption: Logical workflow for deriving the IUPAC name.

References

- 1. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(2-chlorophenyl)-propan-1-ol (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 17.1 Naming Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 7. Naming Alcohols | OpenOChem Learn [learn.openochem.org]

3-(2-Chlorophenyl)propan-1-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of 3-(2-Chlorophenyl)propan-1-ol, a key intermediate in various synthetic applications. This guide includes detailed data, experimental protocols, and safety information to support its use in research and development.

Compound Identification and Properties

This compound is an organochlorine compound featuring a propan-1-ol chain attached to a 2-chlorophenyl group. Its structure lends itself to further functionalization, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO | |

| Molecular Weight | 170.63 g/mol | |

| CAS Number | 6282-87-7 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 87-88 °C at 0.2 mmHg (0.2 Torr) | [1][2] |

| Density | 1.151 g/cm³ (predicted) | |

| Flash Point | 117.5 °C (predicted) | [3] |

| Storage Temperature | Room Temperature | [2] |

| XLogP3-AA | 2.5 |

Chemical Identifiers

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | |

| SMILES | C1=CC=C(C(=C1)CCCO)Cl | [4] |

| InChI | InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| InChIKey | RROVHEOLZYPASG-UHFFFAOYSA-N |

Spectral Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (Ar-H): Multiplets in the range of δ 7.1-7.4 ppm, corresponding to the four protons on the substituted benzene ring.

-

Methylene Protons (-CH₂-OH): A triplet at approximately δ 3.7 ppm, coupled to the adjacent methylene group.

-

Methylene Protons (Ar-CH₂-): A triplet around δ 2.8 ppm, coupled to the adjacent methylene group.

-

Methylene Protons (-CH₂-CH₂-CH₂-): A multiplet (likely a pentet or sextet) around δ 1.9 ppm, coupled to the two adjacent methylene groups.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals.

-

Aromatic Carbons: Six signals in the δ 125-140 ppm region. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield.

-

Carbonyl-adjacent Carbon (-CH₂-OH): A signal around δ 60-65 ppm.

-

Aliphatic Carbons (-CH₂-): Two signals in the δ 30-40 ppm range for the other two methylene carbons in the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic groups.

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group.[5]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[5]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.[5]

-

C-Cl Stretch: A band in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-(2-chlorophenyl)propionic acid. This precursor can be synthesized from 2-chlorobenzaldehyde.[6]

Step 1: Synthesis of 3-(2-Chlorophenyl)propionic Acid

This procedure is adapted from a method for synthesizing the target precursor.[6]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, add 85% formic acid (8 mL, 180 mmol).

-

Base Addition: Cool the solution to 5°C. Slowly add triethylamine (2.7 mL, 27 mmol) dropwise, ensuring the reaction temperature remains below 10°C.

-

Reactant Addition: Add 2-chlorobenzaldehyde and cyclic (sub)isopropyl malonate to the flask.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture, acidify, and filter the precipitate. The crude product can be purified by recrystallization from chloroform and petroleum ether to yield 3-(2-chlorophenyl)propionic acid.[6]

Step 2: Reduction to this compound

This is a generalized procedure for the reduction of a carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Acid Addition: Dissolve 3-(2-chlorophenyl)propionic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C with stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow: Synthesis Pathway

The logical flow from starting materials to the final product is illustrated below.

Caption: Synthesis pathway for this compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Category | Information |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |

Handling Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. ck12.org [ck12.org]

- 3. US3922313A - Process for the production of 3-chloropropanol-1 - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]

3-(2-Chlorophenyl)propan-1-ol safety and hazards

An In-depth Technical Guide on the Safety and Hazards of 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the safety and hazard profile of this compound (CAS No: 6282-87-7). The information is compiled for professionals in research and drug development who may handle this compound. This document outlines chemical and physical properties, detailed hazard classifications, emergency first aid procedures, safe handling and storage protocols, and measures for accidental release. All personnel must familiarize themselves with this information before handling this compound to ensure a safe laboratory environment.

Chemical and Physical Properties

Proper identification and understanding of the physical properties of a chemical are foundational to its safe handling.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 6282-87-7 | [1][2] |

| Molecular Formula | C₉H₁₁ClO | [1][2][4] |

| Molecular Weight | 170.64 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 87-88°C at 0.2 Torr; 270.7°C at 760 mmHg | [1][5] |

| Density | 1.151 g/cm³ | [5] |

| Flash Point | 117.5°C | [5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.

Table of Hazard Statements

| Code | Hazard Statement | References |

| H302 | Harmful if swallowed. | [1][4] |

| H315 | Causes skin irritation. | [1][2] |

| H319 | Causes serious eye irritation. | [1][2] |

| H335 | May cause respiratory irritation. | [1][2] |

Table of Precautionary Statements

| Type | Code | Precautionary Statement | References |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2] |

| P264 | Wash hands and exposed skin thoroughly after handling. | [2] | |

| P270 | Do not eat, drink or smoke when using this product. | [6] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2][7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][7] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help. | [6][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][2][7] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][2][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][7] | |

| P332+P317 | If skin irritation occurs: Get medical help. | [2][7] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [2][7] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [2][7] |

| P405 | Store locked up. | [2][7][8] | |

| Disposal | P501 | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [2][7] |

Toxicological Profile

While specific quantitative toxicological data such as LD50 or LC50 values are not detailed in the referenced safety data sheets, the GHS hazard classifications indicate the following health effects:

-

Acute Oral Toxicity: The substance is classified as harmful if swallowed.[1][4]

-

Skin Irritation: Direct contact is expected to cause skin irritation.[2]

-

Eye Irritation: Direct contact is expected to cause serious eye irritation.[2]

-

Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[1][2]

No information was available to classify the substance for carcinogenicity, mutagenicity, or reproductive toxicity.

Experimental Protocols: Emergency First Aid

Immediate and appropriate first aid is critical in the event of an exposure. The following protocols are based on standard chemical safety guidelines.

Caption: Figure 1: General First Aid Workflow for Chemical Exposure.

Detailed First Aid Measures

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[9] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[9] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9] If irritation develops or persists, get medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[9][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth thoroughly with water.[7] Have the person drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage Protocols

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[8][12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] A face shield may be required for splash hazards.

-

Skin Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[7] Gloves must be inspected before use. Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.

-

Respiratory Protection: If ventilation is inadequate or if mists/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6][7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing vapors or mists.[7] Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep containers tightly closed when not in use.[8] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Accidental Release and Firefighting Measures

Accidental Release Protocol

In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

Caption: Figure 2: Workflow for Handling a Chemical Spill.

-

Containment: Prevent further leakage or spillage if it is safe to do so.[7] Use inert, non-combustible absorbent material (e.g., sand, vermiculite, or cat litter) to contain the spill.[13]

-

Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

-

Environmental Precautions: Do not let the chemical enter drains or waterways.[7][14]

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or a water spray.[7][14]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8]

-

Protective Equipment for Firefighters: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[7][8][14]

References

- 1. 3-(2-CHLORO-PHENYL)-PROPAN-1-OL | 6282-87-7 [m.chemicalbook.com]

- 2. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(2-chlorophenyl)-propan-1-ol (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 4. | Virtual tour generated by Panotour [kpinhawaii.org]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. safety.okstate.edu [safety.okstate.edu]

- 11. louisville.edu [louisville.edu]

- 12. cochise.edu [cochise.edu]

- 13. science.cleapss.org.uk [science.cleapss.org.uk]

- 14. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the GHS Classification of 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 3-(2-Chlorophenyl)propan-1-ol. It is intended to serve as a detailed resource for professionals in research, drug development, and other scientific fields who handle this substance. This document outlines the known hazard classifications, provides context through standardized experimental protocols, and visualizes key informational workflows.

GHS Classification Summary

This compound has been classified under the GHS based on notifications to regulatory inventories and information from chemical suppliers. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory tract, with some sources also indicating potential harm if swallowed or inhaled.

The GHS information is a critical component of chemical safety, providing a universally understood system for communicating hazard information through labels and Safety Data Sheets (SDS). The classifications for this compound are summarized in the table below.

| GHS Element | Classification and Details |

| GHS Hazard Class | Skin Corrosion/Irritation - Category 2 |

| Serious Eye Damage/Eye Irritation - Category 2A | |

| Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory Tract Irritation) | |

| Acute Toxicity (Oral) - Category 4 (Reported by some sources) | |

| Acute Toxicity (Inhalation) - Category 4 (Reported by some sources) | |

| Pictogram | |

| Signal Word | Warning [1] |

| Hazard Statements | H315: Causes skin irritation [1] |

| H319: Causes serious eye irritation [1] | |

| H335: May cause respiratory irritation [1] | |

| H302: Harmful if swallowed | |

| H332: Harmful if inhaled | |

| Precautionary Statements | Prevention: P261, P264, P271, P280 |

| Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364 | |

| Storage: P403+P233, P405 | |

| Disposal: P501 |

Note: Classifications for acute oral and inhalation toxicity are not universally listed but have been noted by at least one supplier.

Experimental Protocols for GHS Classification

The GHS classifications are determined based on data from standardized toxicological studies. The following sections detail the methodologies for the key experiments relevant to the classification of this compound.

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit. An untreated area of skin on the same animal serves as a control.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used. The fur on the dorsal area is clipped 24 hours before the test.

-

Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a gauze patch, which is then placed on a roughly 6 cm² area of the clipped skin. The patch is covered with a semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. Observations may continue for up to 14 days to assess the reversibility of the effects.

-

-

Classification: The severity of the skin reactions is scored. A mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema across the observation points typically leads to a "Category 2: Causes skin irritation" classification.

This guideline evaluates the potential of a substance to produce irritation or corrosion when introduced into the eye.

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye remains untreated and serves as a control.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The evaluation scores lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis/swelling). Observations can be extended up to 21 days to determine the reversibility of the effects.

-

-

Classification: A substance is classified as "Category 2A: Causes serious eye irritation" if it produces reversible adverse effects on the eye within a 21-day observation period. A primary eye irritation study on a similar substance showed significant conjunctival irritation, corneal opacity, and iritis within the first 72 hours, with a Maximum Mean Total Score of 39.5 at 24 hours, classifying it as severely irritating.[2]

This test assesses the toxicity of a substance upon inhalation over a short period.

-

Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in a controlled chamber for a defined period.

-

Methodology:

-

Animal Selection: Typically, young adult rats are used.

-

Exposure: The animals are exposed for a standard duration of 4 hours to various concentrations of the test substance.

-

Observation: Following exposure, the animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is monitored, and a full necropsy is performed on all animals at the end of the study.

-

-

Classification: The classification is based on the LC50 (lethal concentration for 50% of the test animals). An LC50 between 1 and 5 mg/L for dusts and mists, or between 2000 and 20000 ppm for gases, typically results in a "Category 4: Harmful if inhaled" classification.

This test was historically used to determine the toxicity of a substance when ingested.

-

Principle: The test substance is administered in a single dose by oral gavage to several groups of animals, with one dose level per group.

-

Methodology:

-

Animal Selection: Usually, rodents such as rats are used. The animals are fasted before dosing.

-

Administration: The substance is administered orally using a stomach tube.

-

Observation: The animals are observed for at least 14 days for signs of toxicity and mortality. Body weight changes are recorded, and a gross necropsy is performed on all animals.

-

-

Classification: The LD50 (lethal dose for 50% of the animals) is calculated. An LD50 value between 300 and 2000 mg/kg body weight typically leads to a "Category 4: Harmful if swallowed" classification.

Visualizations

The following diagrams illustrate the GHS classification workflow and a potential signaling pathway for chemical-induced irritation.

Caption: GHS classification workflow from data collection to hazard communication.

Caption: A potential signaling pathway for chemical-induced skin irritation.

References

In-depth Technical Guide on the Biological Activity of 3-(2-Chlorophenyl)propan-1-ol: An Overview of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document aims to provide a comprehensive technical overview of the biological activity of the chemical compound 3-(2-Chlorophenyl)propan-1-ol. However, after an extensive and thorough review of publicly available scientific literature, patent databases, and chemical registries, it must be noted that there is a significant lack of specific data on the biological effects of this particular molecule.

While chemical properties and safety information are documented, detailed studies on its mechanism of action, interactions with biological targets, and associated signaling pathways are not present in the public domain. This guide will summarize the available information and highlight the current knowledge gap regarding the bioactivity of this compound.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6282-87-7 | PubChem[1] |

| Molecular Formula | C₉H₁₁ClO | PubChem[1] |

| Molecular Weight | 170.63 g/mol | PubChem[1] |

| Physical Description | Liquid (Predicted) | N/A |

Biological Activity: State of Current Knowledge

As of the latest search, there are no specific bioassay results or pharmacological studies published in peer-reviewed journals for this compound. Chemical databases such as PubChem indicate the existence of "Biological Test Results," however, the specific data from these tests are not publicly accessible[1].

Searches in specialized bioactivity databases, including ChEMBL and BindingDB, did not yield any entries for this compound, suggesting it has not been a significant subject of targeted drug discovery or academic research that has been publicly disclosed[2][3].

Patent literature mentions compounds with structural similarities, often as intermediates in the synthesis of more complex molecules with potential therapeutic applications. However, these patents do not provide specific biological activity data for this compound itself. For instance, related structures are discussed in the context of developing inhibitors for targets like protein kinase B, but the activity of the specific compound is not detailed[4].

Experimental Protocols and Methodologies

Due to the absence of published research on the biological activity of this compound, this guide cannot provide detailed experimental protocols for assays in which this compound has been tested. The creation of such a section would require access to primary research data that is currently unavailable.

Signaling Pathways and Mechanisms of Action

Information regarding the signaling pathways modulated by this compound or its mechanism of action is not available in the public domain. Consequently, the mandatory visualization of these pathways using Graphviz cannot be fulfilled.

To illustrate the type of diagram that would be generated had the data been available, a hypothetical workflow for a generic drug discovery screening process is provided below.

Caption: A generic workflow for identifying lead compounds from a chemical library.

Conclusion and Future Directions

For researchers and professionals in drug development, this compound could represent an unexplored area of chemical space. Future research initiatives could involve:

-

High-throughput screening: Testing the compound against a broad range of biological targets to identify potential activities.

-

Phenotypic screening: Assessing the compound's effects on various cell models to uncover novel biological responses.

-

In silico modeling: Using computational methods to predict potential targets based on the compound's structure.

Until such studies are conducted and the results are made publicly available, a detailed technical guide on the biological activity of this compound cannot be comprehensively compiled. The information presented here reflects the entirety of the currently accessible data.

References

- 1. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ChEMBL - ChEMBL [ebi.ac.uk]

- 3. BindingDB BDBM50312090 3-chlorophenyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate::CHEMBL1079738 [bindingdb.org]

- 4. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-(2-Chlorophenyl)propan-1-ol, focusing on its synthesis, chemical properties, and potential biological activities. The information is presented to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a chlorinated aromatic alcohol. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | PubChem[1] |

| Molecular Weight | 170.64 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 270.7 °C at 760 mmHg (predicted) | |

| Melting Point | Not available | |

| Density | 1.151 g/cm³ (predicted) | |

| CAS Number | 6282-87-7 | PubChem[1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid. Powerful reducing agents such as Lithium Aluminium Hydride (LAH) or borane complexes are suitable for this transformation.[2][3][4][5]

Experimental Protocol: Reduction of 3-(2-chlorophenyl)propanoic acid with Lithium Aluminium Hydride (LAH)

This protocol is a general procedure based on the known reactivity of LAH with carboxylic acids.[2][3][6][7]

Materials:

-

3-(2-chlorophenyl)propanoic acid

-

Lithium Aluminium Hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

LAH Suspension: A calculated amount of LAH (typically 1.5-2 molar equivalents relative to the carboxylic acid) is carefully suspended in anhydrous diethyl ether or THF in the reaction flask. The suspension is cooled in an ice bath.

-

Addition of Carboxylic Acid: 3-(2-chlorophenyl)propanoic acid is dissolved in a minimal amount of anhydrous diethyl ether or THF and placed in the dropping funnel. This solution is added dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This is a highly exothermic process and should be performed with extreme caution.

-

Work-up: The resulting granular precipitate of aluminum salts is filtered off and washed with diethyl ether or THF.

-

Extraction: The combined organic filtrates are washed with water, 10% sulfuric acid, and then brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via LAH reduction.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on available information and comparison with similar structures.

| Spectroscopy | Expected Data | Source |

| ¹H NMR | Aromatic protons (multiplet, ~7.1-7.4 ppm), -CH₂-O- (triplet, ~3.7 ppm), -CH₂-Ar (triplet, ~2.8 ppm), -CH₂- (multiplet, ~1.9 ppm), -OH (broad singlet) | Inferred from related structures[8] |

| ¹³C NMR | Aromatic carbons (~127-139 ppm), -CH₂-O- (~62 ppm), -CH₂-Ar (~30 ppm), -CH₂- (~32 ppm) | PubChem[1] |

| IR (Infrared) | O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (aromatic, ~3060 cm⁻¹; aliphatic, ~2850-2950 cm⁻¹), C=C stretch (aromatic, ~1400-1600 cm⁻¹), C-O stretch (~1050 cm⁻¹) | PubChem[1], General IR tables[9][10] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of water (M-18), and cleavage of the propyl chain. | Inferred from related structures[11][12][13][14][15] |

Biological Activity and Potential Signaling Pathways

Direct biological studies on this compound are limited in the publicly available literature. However, research on structurally related compounds provides strong indications of its potential pharmacological activities.

Analgesic and Anticonvulsant Potential

Studies on p-chlorophenyl substituted alcohol amides have demonstrated significant anticonvulsant activity, which was antagonized by the GABA-B receptor agonist, baclofen.[16] This suggests that these compounds may act as GABA-B receptor antagonists. Furthermore, baclofen itself, which is β-(4-chlorophenyl)-γ-aminobutyric acid, is a known muscle relaxant and has been investigated for its analgesic properties.[17][18] The structural similarity of this compound to these compounds suggests it may also possess analgesic and/or anticonvulsant properties, potentially through modulation of the GABA-B receptor.

Hypothesized Signaling Pathway: GABA-B Receptor Modulation

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central nervous system.[19] Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, as well as the modulation of ion channels. Specifically, GABA-B receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[20]

Based on the literature for related compounds, it is hypothesized that this compound could act as an antagonist at the GABA-B receptor. This would block the inhibitory effects of GABA, leading to a net increase in neuronal excitability, which could be the basis for its potential anticonvulsant or other neurological effects.

Caption: Hypothesized mechanism of action of this compound as a GABA-B receptor antagonist.

Experimental Protocols for Biological Evaluation

To investigate the potential analgesic and anticonvulsant activities of this compound, the following standard preclinical assays are recommended.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used model for screening peripheral analgesic activity.

Materials:

-

Male albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Standard analgesic drug (e.g., Aspirin)

-

0.6% acetic acid solution

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (e.g., control, standard, and test groups with different doses of the compound).

-

Drug Administration: The vehicle, standard drug, or test compound is administered intraperitoneally 30 minutes before the induction of writhing.

-

Induction of Writhing: 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.

-

Data Analysis: The percentage of protection against writhing is calculated for the standard and test groups compared to the control group.

Pentylenetetrazole (PTZ)-Induced Seizure Test for Anticonvulsant Activity

This model is used to identify compounds that can protect against generalized seizures.

Materials:

-

Male albino mice (20-25 g)

-

This compound

-

Vehicle

-

Standard anticonvulsant drug (e.g., Diazepam)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

-

Syringes and needles for i.p. or subcutaneous (s.c.) injection

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimatization and Grouping: Similar to the analgesic test.

-

Drug Administration: The vehicle, standard drug, or test compound is administered (e.g., i.p.) at a predetermined time (e.g., 30-60 minutes) before PTZ administration.

-

Induction of Seizures: PTZ is injected subcutaneously to induce clonic-tonic seizures.

-

Observation: Each mouse is observed for the onset and duration of seizures for at least 30 minutes. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

-

Data Analysis: The ability of the test compound to delay the onset of seizures or protect the animals from seizures is compared to the control and standard groups.

Conclusion

While direct experimental data on this compound is not abundant in the current literature, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The information on related compounds strongly suggests that this molecule is a promising candidate for investigation as a modulator of the GABA-B receptor, with potential applications as an analgesic or anticonvulsant agent. The provided experimental protocols offer a starting point for researchers to explore the pharmacological profile of this compound. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. byjus.com [byjus.com]

- 4. Borane Reagents [organic-chemistry.org]

- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The analgesic action of baclofen [beta-(4-chlorophenyl)-gamma-aminobutyric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)propan-1-ol is a substituted aromatic alcohol that has found utility as a building block in organic synthesis. Its structure, featuring a chlorophenyl group attached to a propanol chain, makes it a versatile intermediate for the preparation of more complex molecules, including potential pharmaceutical agents. The presence of the chlorine atom on the phenyl ring can significantly influence the reactivity and biological activity of its derivatives. This guide aims to provide a detailed summary of the known properties and a plausible synthetic route for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.[1][2][3][4][5]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6282-87-7 |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)CCCO)Cl |

| InChIKey | RROVHEOLZYPASG-UHFFFAOYSA-N |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Physical Form | Liquid |

| Boiling Point | 87-88 °C at 0.2 mmHg |

| Density | 1.151 g/cm³ |

| Refractive Index | 1.545 |

| Flash Point | 117.5 °C |

| Solubility | Information not widely available |

| ¹H NMR | Predicted spectra available in databases |

| ¹³C NMR | Predicted spectra available in databases |

| Mass Spectrometry | Monoisotopic Mass: 170.0498427 Da |

Synthesis of this compound

While the original publication detailing the first synthesis of this compound is not readily identifiable, a general and plausible synthetic route involves the reduction of a corresponding carbonyl compound. A representative protocol, adapted from procedures for similar chemical transformations, is described below.[1][6][7]

Representative Experimental Protocol: Reduction of 3'-(2-Chlorophenyl)propanone

This protocol describes a method for the synthesis of this compound via the reduction of 3'-(2-Chlorophenyl)propanone.

Materials:

-

3'-(2-Chlorophenyl)propanone

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

n-Hexane

-

Activated carbon

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-(2-Chlorophenyl)propanone in 95% ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) to the cooled solution in portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the aqueous residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Yield and Characterization:

-

Typical yields for similar reductions are often high, in the range of 80-95%.[1]

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a notable lack of specific research in publicly accessible databases and literature concerning the biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in the scientific literature appears to be that of a chemical intermediate in the synthesis of more complex molecules that may have biological relevance.

For instance, structurally related chlorophenyl-alcohols are precursors in the synthesis of various pharmaceutical agents. The chloro-substitution pattern on the phenyl ring is a common feature in many drugs, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets.

Given the absence of direct studies on its biological effects, no signaling pathway diagrams can be provided at this time. Researchers interested in the potential biological profile of this compound would need to conduct initial screenings in relevant assays.

Safety Information

Based on available safety data sheets, this compound is considered to have the following hazards:[4]

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a readily synthesizable chemical intermediate with well-defined physical and chemical properties. While its own biological activity has not been extensively studied, its structural motifs are relevant to medicinal chemistry and drug design. This guide provides a foundational understanding of this compound, compiling the available data to support its use in further research and development activities. Future investigations could focus on exploring its potential biological effects to uncover any novel therapeutic applications.

References

- 1. CN108383703B - 3' -chlorophenylpropanol synthesis process - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US3922313A - Process for the production of 3-chloropropanol-1 - Google Patents [patents.google.com]

- 4. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(2-chlorophenyl)-propan-1-ol (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-ol: Synonyms and Identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms and chemical identifiers for 3-(2-Chlorophenyl)propan-1-ol, a key chemical compound relevant in various research and development settings. The following sections detail its nomenclature and registry information, crucial for accurate identification and data retrieval in scientific literature and databases.

Nomenclature and Database Identifiers

Accurate identification of chemical compounds is paramount in research and drug development to ensure clarity, reproducibility, and safety. This compound is known by several names and is cataloged in numerous chemical databases. The following table summarizes its key synonyms and identifiers.[1][2][3][4]

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 6282-87-7 |

| PubChem CID | 221970 |

| InChI | InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 |

| InChIKey | RROVHEOLZYPASG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCCO)Cl |

| Molecular Formula | C9H11ClO |

| Molecular Weight | 170.64 g/mol |

| EC Number | 960-785-9 |

| DSSTox Substance ID | DTXSID80278381 |

| ChemSpider ID | 192534 |

Synonyms

The compound is also referred to by a variety of synonyms in literature, patents, and commercial listings. A comprehensive list is provided below to aid in exhaustive literature searches and procurement.[1]

-

3-(2-chlorophenyl)-1-propanol

-

3-(o-Chlorophenyl)propanol

-

2-Chloro-benzenepropanol

-

Benzenepropanol, 2-chloro-

-

NSC 7105

Experimental Protocols and Data

A thorough review of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols or signaling pathways directly involving this compound. While its chemical properties are documented, its biological activities and associated experimental methodologies are not extensively described in the accessed resources.

Logical Workflow for Compound Identification

To ensure the correct identification and sourcing of this compound for research purposes, the following logical workflow is recommended. This process helps in cross-verifying the compound's identity across multiple databases and with suppliers.

Caption: A logical workflow for the accurate identification and verification of this compound.

References

Methodological & Application

Synthesis of 3-(2-Chlorophenyl)propan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Chlorophenyl)propan-1-ol, a valuable building block in the development of novel therapeutics and other fine chemicals. The primary method detailed is the reduction of 3-(2-chlorophenyl)propanoic acid using borane-tetrahydrofuran complex (BH3·THF).

Application Notes